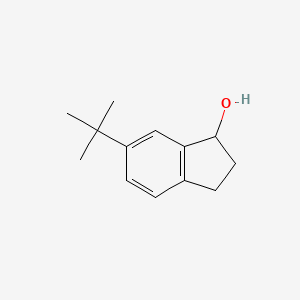

6-tert-butyl-2,3-dihydro-1H-inden-1-ol

Vue d'ensemble

Description

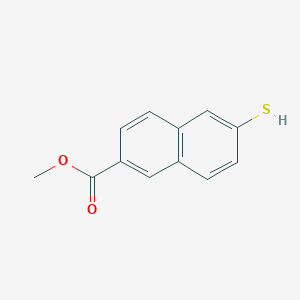

6-tert-Butyl-2,3-dihydro-1H-inden-1-ol is a chemical compound with the empirical formula C13H18O . It has a molecular weight of 190.28 . The IUPAC name for this compound is 6-tert-butyl-1-indanol .

Molecular Structure Analysis

The SMILES string for this compound isCC(C)(C1=CC=C2CCC(C2=C1)O)C . This indicates that the compound contains a tert-butyl group attached to an indenol group. The InChI key for this compound is ZFVNKELWXMPTGU-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

6-tert-Butyl-2,3-dihydro-1H-inden-1-ol is a powder at room temperature . It has a melting point of 77-78 degrees Celsius .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

6-tert-butyl-2,3-dihydro-1H-inden-1-ol and its derivatives are primarily used in chemical synthesis and analysis. A study by Çolak et al. (2021) involved synthesizing and characterizing compounds like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and analyzing them through FTIR, 1H, and 13C NMR spectroscopy. X-ray crystallographic analysis was also employed to detail the molecular structure of these compounds, revealing intricate intramolecular hydrogen bonding details (Çolak et al., 2021).

Molecular and Crystal Structure Analysis

The molecular and crystal structures of similar compounds have been a subject of interest. For example, the work of Dazie et al. (2017) focused on analyzing the structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, a related compound, to understand the planarity of substituted pyrrole rings in these structures, providing insights into molecular conformations (Dazie et al., 2017).

Material Science and Engineering

In the realm of materials science, certain derivatives of 6-tert-butyl-2,3-dihydro-1H-inden-1-ol have shown potential. A study by Zhang et al. (2015) discussed the use of tert-butyl phenyl sulfoxide, a related compound, as a traceless precatalyst for generating sulfenate anions. This compound facilitated the coupling of benzyl halides to trans-stilbenes, indicating its utility in fine chemical synthesis (Zhang et al., 2015).

Thermodynamic and Kinetic Studies

The thermodynamic and kinetic properties of related compounds have been investigated. Lucarini et al. (2001) conducted a detailed study on the homolytic reactivity of 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol, providing insights into bond dissociation energies and rate constants for reactions with various radicals. This research contributes to our understanding of the antioxidant properties and polymerization inhibition capabilities of these compounds (Lucarini et al., 2001).

Catalytic Applications

The catalytic applications of related compounds have been explored. For instance, Weberski et al. (2012) discussed the synthesis and characterization of Ni(II) ethylene polymerization catalysts based on tert-butyl derivatives. The study highlighted differences in polymerization activity and thermal stability, shedding light on the role of these compounds in the polymerization process (Weberski et al., 2012).

Pharmaceutical and Medicinal Chemistry

While direct applications in pharmaceuticals for 6-tert-butyl-2,3-dihydro-1H-inden-1-ol were not found, its structural analogs have been investigated in medicinal chemistry. For instance, Castillo et al. (2009) studied various benzyl-tert-butyl-phenylpyrazolo[3,4-d]oxazines, analyzing their hydrogen-bonded structures and their potential in pharmaceutical applications (Castillo et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

6-tert-butyl-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-13(2,3)10-6-4-9-5-7-12(14)11(9)8-10/h4,6,8,12,14H,5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVNKELWXMPTGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCC2O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-butyl-2,3-dihydro-1H-inden-1-ol | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2807137.png)

![N-(1-cyanocyclopentyl)-2-[cyclopropyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2807139.png)

![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2807140.png)

![3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2807142.png)

![2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide](/img/structure/B2807151.png)

![Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B2807160.png)